molecular formula C12H14ClFN2O B1348176 1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine CAS No. 330601-48-4

1-(Chloroacetyl)-4-(4-fluorophenyl)piperazine

Cat. No. B1348176
M. Wt: 256.7 g/mol
InChI Key: KOSFWARHNRKNOW-UHFFFAOYSA-N
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Patent
US07449576B1

Procedure details

1-(4-Fluorophenyl) piperazine (2.8 mmol) was dissolved in 10 mL of CH2Cl2. Triethylamine (5.5 mmol) was added to it and the reaction was cooled to 0° C. Chloroacetylchloride (4.2 mmol) was added to it slowly, and the reaction was warmed to room temperature overnight. After completion, the reaction was quenched with brine solution and reaction mixture was extracted with methylene chloride. The combined organic phases were washed with brine and water and dried over magnesium sulfate. The solvent was evaporated and the compound purified by column-chromatography (hexane/ethyl acetate=1.5/1) to afford the title compound as a white solid. 1H NMR (400 MHz, CDCl3): δ 8 6.9-7.2 (m, 2H), 6.82-6.92 (m, 2H), 4.1 (s, 2H), 6.62-3.8 (m, 4H), 3.46-3.6 (m, 4H). 13C NMR (400 MHz, CDCl3): 164, 158, 156.2, 148.5, 118.2, 116.8, 52.6, 52.2, 48, 46, 42.1, 40.6.
Quantity
2.8 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.5 mmol
Type
reactant
Reaction Step Two
Quantity
4.2 mmol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C(N(CC)CC)C.[Cl:21][CH2:22][C:23](Cl)=[O:24]>C(Cl)Cl>[Cl:21][CH2:22][C:23]([N:11]1[CH2:12][CH2:13][N:8]([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=2)[CH2:9][CH2:10]1)=[O:24]

Inputs

Step One
Name
Quantity
2.8 mmol
Type
reactant
Smiles
FC1=CC=C(C=C1)N1CCNCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.5 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4.2 mmol
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After completion, the reaction was quenched with brine solution and reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with methylene chloride
WASH
Type
WASH
Details
The combined organic phases were washed with brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the compound purified by column-chromatography (hexane/ethyl acetate=1.5/1)

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)N1CCN(CC1)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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